2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline
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Overview
Description
2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline, also known as DMAMA, is a chemical compound with potential applications in various fields. It has a molecular weight of 308.43 . The compound is a yellow solid at room temperature .
Molecular Structure Analysis
The molecular formula of this compound is C14H16N2O2S2 . The InChI code is 1S/C14H16N2O2S2/c1-17-9-3-5-11(15)13(7-9)19-20-14-8-10(18-2)4-6-12(14)16/h3-8H,15-16H2,1-2H3 .Physical And Chemical Properties Analysis
The compound is a yellow solid at room temperature . It has a molecular weight of 308.43 . The storage temperature is 0-5°C .Scientific Research Applications
Chemical Reactions and Structural Analysis
Synthesis and Structure Elucidation : 2-Amino-1,4-naphthoquinone derivatives, related to 2-[(2-Amino-5-methoxyphenyl)dithio]-4-methoxyaniline, are synthesized through reactions with primary amines, displaying hydrogen-bonded dimeric structures as shown in X-ray crystallography studies (Singh, Karmakar, Barooah, & Baruah, 2007).
Molecular Structures and Intermolecular Interactions : Investigations into molecular structures of compounds like 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline have demonstrated the presence of intermolecular hydrogen bonding, contributing to our understanding of how similar structures like this compound may behave (Ajibade & Andrew, 2021).
Applications in Biomimetic Research
- Fe-Only Hydrogenases Modeling : Methoxyphenyl-functionalized diiron azadithiolate complexes, which share structural similarities with this compound, have been studied as models for the active site of Fe-only hydrogenases. This research aids in understanding hydrogen production mechanisms (Song, Ge, Zhang, Liu, & Hu, 2006).
Pharmacokinetic Analysis and Molecular Docking
- Pharmacokinetic and Antiviral Activity Analysis : The synthesis and molecular docking of compounds like (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone help in understanding the pharmacokinetic behavior and potential antiviral activity of similar molecules like this compound (FathimaShahana & Yardily, 2020).
Analytical and Synthetic Chemistry
Chemical Synthesis and Analysis : The synthesis of related compounds such as 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea, utilizing various synthetic routes, offers insights into the potential synthesis methods and chemical behavior of this compound (Sarantou & Varvounis, 2022).
Peptide Synthesis and Racemization Studies : The use of compounds like 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide in peptide synthesis, avoiding racemization, can provide a framework for understanding the synthesis and stability of this compound in peptide-based applications (Pedersen, Thorsen, El-Khrisy, Clausen, & Lawesson, 1982).
Safety and Hazards
Mechanism of Action
Target of Action
Anilines are often involved in the formation of dyes and are used in the pharmaceutical industry. They can interact with various biological targets, but the specific target would depend on the exact structure and functional groups present in the compound .
Mode of Action
The mode of action would depend on the specific biological target. For instance, if the target is an enzyme, the compound might inhibit the enzyme’s activity, leading to changes in a biological pathway .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Compounds with similar structures have been known to affect various pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For instance, the presence of the methoxy group might influence the compound’s solubility and therefore its absorption and distribution .
Result of Action
The molecular and cellular effects would depend on the compound’s mode of action and the biochemical pathways it affects. These effects could range from changes in cell behavior to the induction of cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability .
properties
IUPAC Name |
2-[(2-amino-5-methoxyphenyl)disulfanyl]-4-methoxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c1-17-9-3-5-11(15)13(7-9)19-20-14-8-10(18-2)4-6-12(14)16/h3-8H,15-16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEVTUVEXHHEPF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)SSC2=C(C=CC(=C2)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80396599 |
Source
|
Record name | 2-[(2-amino-5-methoxyphenyl)dithio]-4-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7732-36-7 |
Source
|
Record name | 2-[(2-amino-5-methoxyphenyl)dithio]-4-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80396599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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